molecular formula C15H10F3N3O2 B3003732 Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 312635-18-0

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3003732
CAS No.: 312635-18-0
M. Wt: 321.259
InChI Key: FXTYXRKGGVCCSD-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic chemical compound designed for research and development purposes. This molecule features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar bicyclic system known for its significant potential in medicinal chemistry and materials science . The core structure is strategically functionalized with a phenyl group at the 5-position and a trifluoromethyl (CF3) group at the 7-position. The incorporation of the trifluoromethyl group is a widely employed strategy in drug discovery, as it can enhance a molecule's metabolic stability, improve its lipophilicity for better cell membrane penetration, and influence its binding affinity to biological targets due to its high electronegativity and steric bulk . A methyl ester at the 3-position provides a versatile handle for further synthetic derivatization, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their diverse therapeutic potential and have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways and are often dysregulated in cancers . Several PP-based compounds have advanced to become commercial drugs, such as the anxiolytic Zaleplon, underscoring the therapeutic relevance of this heterocyclic system . Beyond oncology, this class of compounds has also been investigated for its antimicrobial and anti-inflammatory properties, as well as for its notable photophysical properties, making it an emergent fluorophore with applications in material science and sensor development . As such, this methyl ester derivative serves as a valuable intermediate for chemical biologists and medicinal chemists exploring new biologically active molecules or developing novel functional materials. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c1-23-14(22)10-8-19-21-12(15(16,17)18)7-11(20-13(10)21)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYXRKGGVCCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and enzyme inhibitor, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

This compound possesses a rigid and planar structure that enhances its interaction with biological targets. Its molecular formula is C15H10F3N3O2C_{15}H_{10}F_3N_3O_2, and it is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition leads to disrupted cell cycle progression and subsequent apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates necessary for cell cycle advancement .

Biological Activities

1. Anticancer Activity
Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Cell LineIC50 (µM)
MCF-715.3
HCT-116Not specified but significant inhibition observed

The apoptosis mechanism is linked to the compound's ability to induce G1-phase arrest in the cell cycle, leading to increased programmed cell death rates compared to control groups .

2. Enzyme Inhibition
this compound has also been studied for its role as an enzyme inhibitor. It has shown activity against various targets, including phosphodiesterases and kinases, contributing to its potential as a therapeutic agent in treating inflammatory diseases and cancers .

3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This activity aligns with the broader class of pyrazolo[1,5-a]pyrimidines known for their anti-inflammatory properties .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of pyrazolo[1,5-a]pyrimidines showed significant anticancer activity through similar mechanisms as this compound. The study emphasized structure-activity relationships that enhance anticancer efficacy .
  • Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits CDK2 activity in a dose-dependent manner, confirming its role as a potential therapeutic agent against proliferative diseases like cancer .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H10F3N3O2
Molecular Weight: 315.25 g/mol
CAS Number: 294194-48-2

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a rigid, planar structure that enhances its biological activity. The trifluoromethyl group is notable for increasing the lipophilicity and metabolic stability of the compound.

Antitumor Activity

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising antitumor properties. Studies indicate that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2): The compound binds to the active site of CDK2, inhibiting its kinase activity. This prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may exert anti-neuroinflammatory effects by modulating pathways such as NF-kB and ER stress responses. This suggests potential applications in treating neurodegenerative diseases .

Photophysical Properties

The structural characteristics of this compound allow for tunable photophysical properties. This makes it a candidate for optical applications, including fluorescence imaging and sensing technologies.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to MCF-7 and HCT-116 cell lines. Results demonstrated that low to moderate doses effectively inhibited tumor growth without significant toxicity to normal cells. The study concluded that this compound could be developed into a therapeutic agent for breast and colon cancers .

Case Study 2: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of related pyrazolo compounds involved administering them to animal models subjected to neurotoxic agents. The results indicated a significant reduction in neuroinflammation and neuronal apoptosis, suggesting that this compound could be beneficial in neurological disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogous Compounds

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name R5 R7 Ester Group Core Saturation Molecular Formula CAS Number
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (Target) Phenyl -CF₃ Methyl Non-hydrogenated C₁₅H₁₀F₃N₃O₂ Not explicitly provided
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl -CF₃ Ethyl 4H,5H,6H,7H (saturated) C₁₃H₁₆F₃N₃O₂ 827591-57-1
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl -CF₃ Ethyl Non-hydrogenated C₁₇H₁₄F₃N₃O₃ 514799-10-1
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methoxyphenyl -CHF₂ Ethyl Non-hydrogenated C₁₇H₁₅F₂N₃O₃ 492433-50-8
Ethyl 5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methylphenyl (p-tolyl) -CF₃ Ethyl Non-hydrogenated C₁₈H₁₆F₃N₃O₂ 351989-80-5
Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl -CF₃ Methyl Non-hydrogenated C₁₂H₁₁F₃N₃O₂ 1018142-86-3

Impact of Substituents and Functional Groups

Position 5 Modifications
  • Phenyl vs.
  • Cyclopropyl : Cyclopropyl substituents introduce steric bulk and electron-withdrawing effects, which may enhance metabolic resistance but reduce aromatic π-stacking interactions .
Position 7 Modifications
  • Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂) : The -CF₃ group provides stronger electron-withdrawing effects and greater metabolic stability than -CHF₂, which may slightly reduce potency but improve pharmacokinetics .
Ester Group Variations
  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster hydrolysis rates in vivo compared to ethyl esters, leading to shorter half-lives. However, methyl esters may improve initial bioavailability due to smaller molecular size .
Core Saturation

    Q & A

    Q. Advanced

    • Molecular docking (AutoDock, Glide) : Predicts binding modes with targets like CDK2 or PCNA .
    • QSAR modeling : Relates substituent electronic parameters (Hammett σ) to IC₅₀ values .
    • MD simulations : Evaluates stability of ligand-protein complexes over nanosecond timescales .

    Notes on Data Contradictions

    • Synthetic yields : reports 62–70% yields for similar compounds, while achieves 80–85% using microwave assistance, highlighting the impact of reaction conditions .
    • Melting points : Variations (e.g., 221–223°C vs. 263–265°C in and ) may stem from polymorphism or impurities, necessitating repeated crystallizations .

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